molecular formula C8H4Cl3O2- B1236569 2,3,6-Trichlorobenzeneacetate

2,3,6-Trichlorobenzeneacetate

Cat. No. B1236569
M. Wt: 238.5 g/mol
InChI Key: QZXCCPZJCKEPSA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorfenac(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of chlorfenac. It has a role as a synthetic auxin and a herbicide. It is a conjugate base of a chlorfenac.

Scientific Research Applications

Catalytic Oxidation and Environmental Remediation

  • Catalytic Oxidation of Chlorinated Benzenes : Studies have shown that various chlorinated benzenes, including compounds structurally similar to 2,3,6-trichlorobenzeneacetate, undergo catalytic oxidation. This process is significant for environmental remediation, particularly in treating pollutants and toxic compounds (Krishnamoorthy et al., 2000); (Wang et al., 2015).

Chemical Synthesis and Structural Analysis

  • Synthesis and Molecular Structure Studies : Research has focused on synthesizing various chlorobenzene derivatives and analyzing their molecular structures. These studies contribute to a deeper understanding of the chemical properties and potential applications of similar compounds (Kumar et al., 2016).

Thermal Behavior and Chemical Transformations

  • Thermal Rearrangements : Investigations into the thermal behavior of chlorinated compounds, including those structurally related to 2,3,6-trichlorobenzeneacetate, have been conducted. These studies are crucial for understanding the stability and potential transformations of these compounds under different conditions (Detert et al., 2009).

Applications in Organic Chemistry

  • Organic Chemistry Applications : Research has explored the use of chlorinated benzenes in various organic synthesis processes, including the development of new catalysts and reaction mechanisms. These studies are essential for advancing the field of organic chemistry and finding new synthetic routes (Yoon et al., 2006).

Environmental Chemistry and Toxicology

  • Environmental and Toxicological Studies : Research has also focused on the environmental impact and toxicological properties of chlorinated benzenes. These studies are vital for assessing the environmental and health risks associated with these compounds (Jun, 2002).

Synthesis Technology and Waste Management

  • Synthesis Technology and Waste Acid Recycling : Studies on the synthesis of chlorinated benzene derivatives and the recycling of waste acids generated during these processes contribute to more sustainable chemical manufacturing practices (Dong et al., 2011).

Soil Remediation Techniques

  • Soil Remediation : Research into the remediation of soils contaminated with chlorinated compounds, including techniques like solvent extraction and catalytic hydroprocessing, is crucial for environmental cleanup efforts (Murena & Gioia, 2009).

properties

Product Name

2,3,6-Trichlorobenzeneacetate

Molecular Formula

C8H4Cl3O2-

Molecular Weight

238.5 g/mol

IUPAC Name

2-(2,3,6-trichlorophenyl)acetate

InChI

InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)/p-1

InChI Key

QZXCCPZJCKEPSA-UHFFFAOYSA-M

SMILES

C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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